Product packaging for Mandelonitrile(Cat. No.:CAS No. 613-88-7)

Mandelonitrile

Cat. No.: B7768893
CAS No.: 613-88-7
M. Wt: 133.15 g/mol
InChI Key: NNICRUQPODTGRU-UHFFFAOYSA-N
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Description

Mandelonitrile (CAS 532-28-5), chemically known as 2-hydroxy-2-phenylacetonitrile, is a versatile cyanohydrin and a critical chiral building block in organic synthesis . It serves as the aglycone for cyanogenic glycosides such as prunasin and amygdalin, compounds naturally present in the pits of fruits within the Rosaceae family like apricots and almonds . In research, this compound is indispensable for studying plant cyanogenesis, the process by which toxic hydrogen cyanide is released as a plant defense mechanism . This compound is highly valued in biocatalysis and asymmetric synthesis. It is a key precursor in the enzymatic production of optically active (R)-(-)-mandelic acid, a valuable intermediate for pharmaceuticals and fine chemicals . The reaction is catalyzed by enzymes such as hydroxynitrile lyase (HNL, also known as this compound lyase), which cleaves this compound into benzaldehyde and hydrogen cyanide . The reverse reaction, the stereoselective addition of HCN to benzaldehyde, enables the synthesis of enantiomerically pure cyanohydrins, which are crucial intermediates for a wide range of chiral molecules, including alpha-hydroxy acids, alpha-hydroxy aldehydes, and 2-amino alcohols . Key Research Applications: Pharmaceutical Intermediate: A crucial chiral precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates, including bronchodilators like (R)-Salbutamol and (1R,2S)-(-)-ephedrine . Agrochemical Intermediate: Used in the synthesis of chiral pesticides, herbicides, and fungicides, leveraging its structure to create compounds with specific activity . Biocatalysis & Enzyme Studies: Serves as a model substrate for studying hydroxynitrile lyases (HNLs) and is used in the development of green, enzymatic synthesis routes for chiral compounds . Study of Cyanogenic Glycosides: Fundamental for research on the metabolism, detoxification, and genetic regulation of compounds like amygdalin in plants, with applications in food safety and plant biology . Notice: This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B7768893 Mandelonitrile CAS No. 613-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-phenylacetonitrile
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InChI

InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H
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InChI Key

NNICRUQPODTGRU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)O
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Molecular Formula

C8H7NO
Record name ALPHA-HYDROXYBENZENEACETONITRILE
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DSSTOX Substance ID

DTXSID2025422
Record name alpha-Hydroxybenzeneacetonitrile
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Molecular Weight

133.15 g/mol
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Physical Description

Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid
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Boiling Point

338 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

179.5 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

532-28-5, 10020-96-9, 613-88-7
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Record name Benzeneacetonitrile, .alpha.-hydroxy-
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Record name (2R)-2-Hydroxy-2-phenyl-acetonitrile
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Melting Point

14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C
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Biosynthesis and Natural Occurrence of Mandelonitrile

Cyanogenesis Pathways in Higher Plants

In over 2,500 species of higher plants, cyanogenesis serves as a chemical defense mechanism. nih.govnih.gov This process involves the synthesis and storage of cyanogenic glycosides, which can release toxic hydrogen cyanide upon tissue disruption. nih.govjohnterahsmiley.com Mandelonitrile (B1675950) is a key precursor in the formation of the cyanogenic glycosides prunasin (B192207) and amygdalin (B1666031), which are particularly abundant in species of the Prunus genus. wikipedia.orgoup.com

Precursor Amino Acid Metabolism to this compound

The biosynthetic journey to this compound in higher plants commences with the aromatic amino acid L-phenylalanine. oup.com This initial step is a conserved feature across various plant species that produce phenylalanine-derived cyanogenic glycosides. The pathway involves a series of enzymatic conversions that transform L-phenylalanine into this compound, the direct precursor to cyanogenic glycosides like prunasin and amygdalin. nih.gov

Enzymatic Steps Mediated by Cytochrome P450 Monooxygenases (e.g., CYP79, CYP71 families)

The conversion of L-phenylalanine to this compound is orchestrated by two key families of cytochrome P450 (CYP) enzymes: CYP79 and CYP71. oup.com

The first committed step is catalyzed by a member of the CYP79 family . researchgate.net This enzyme facilitates the conversion of L-phenylalanine into (E/Z)-phenylacetaldoxime through a process involving sequential N-hydroxylations, followed by dehydration and decarboxylation. oup.com

Subsequently, a second cytochrome P450 enzyme, typically from the CYP71 family (or in some cases, the CYP736 family), catalyzes the conversion of the aldoxime to this compound. oup.com This multi-step reaction includes the rearrangement of the E-oxime to the Z-oxime, its dehydration to form phenylacetonitrile, and a final C-hydroxylation to yield the cyanohydrin, this compound. oup.com In Japanese apricot (Prunus mume), for instance, CYP79D16 and CYP71AN24 have been identified as the enzymes responsible for the conversion of L-phenylalanine to this compound. frontiersin.org Similarly, in almond (Prunus dulcis), the enzymes PdCYP79D16 and PdCYP71AN24 carry out this conversion. oup.com

Table 1: Key Cytochrome P450 Enzymes in this compound Biosynthesis in Plants

Enzyme Family Specific Enzyme Example Plant Species Function
CYP79 CYP79D16 Prunus mume (Japanese apricot) Converts L-phenylalanine to (E/Z)-phenylacetaldoxime.
PdCYP79D16 Prunus dulcis (Almond) Converts L-phenylalanine to (E/Z)-phenylacetaldoxime.
CYP71 CYP71AN24 Prunus mume (Japanese apricot) Converts (E/Z)-phenylacetaldoxime to this compound.
PdCYP71AN24 Prunus dulcis (Almond) Converts (E/Z)-phenylacetaldoxime to this compound.

Glucosylation and Cyanogenic Glycoside Formation (e.g., Prunasin, Amygdalin)

To prevent autotoxicity from the unstable this compound, plants rapidly stabilize it through glucosylation, converting it into a cyanogenic glycoside. wikipedia.org This crucial step is catalyzed by UDP-glucosyltransferases (UGTs). wikipedia.orgfrontiersin.org

An enzyme from the UGT85 family, specifically UGT85A19 in almond, transfers a glucose molecule from UDP-glucose to this compound, forming (R)-prunasin. wikipedia.orgfrontiersin.org In some species, prunasin can be further glucosylated to form the diglucoside amygdalin. wikipedia.orgoup.com This subsequent glucosylation is catalyzed by enzymes such as UGT94AF1 and UGT94AF2 in almond. wikipedia.orgoup.com The formation of these stable glycosides allows for the safe storage of the cyanogenic potential within the plant tissues. nih.gov

Regulation of Cyanogenic Glycoside Turnover in Plants

The accumulation of cyanogenic glycosides is a dynamic process, governed by the balance between their biosynthesis, transport, and catabolism. nih.gov Studies in cassava have shown that the biosynthesis and endogenous turnover of cyanogenic glucosides can be subject to strong diurnal regulation, with transcript levels of biosynthetic genes and the protein levels of the corresponding enzymes fluctuating throughout the day and night. nih.govnih.gov For instance, the linamarin content in cassava increases during the dark period and decreases in the light, suggesting a role for these compounds as mobilizable stores of reduced nitrogen and carbon. nih.govnih.govresearchgate.net

The turnover of cyanogenic glycosides involves their hydrolysis back to this compound, a reaction catalyzed by specific β-glucosidases like prunasin hydrolase. frontiersin.orgnih.gov The resulting this compound can then be either re-glucosylated or broken down by this compound lyase into benzaldehyde (B42025) and hydrogen cyanide. frontiersin.orgnih.gov This regulation ensures that the plant can control the release of its chemical defense and also recycle the nitrogen and carbon stored within these molecules. nih.govnih.gov

Biosynthesis in Arthropod Systems

Cyanogenesis is not exclusive to the plant kingdom; it is also employed as a defensive strategy by various arthropods, including millipedes. nih.govnih.gov While the end product, hydrogen cyanide, is the same, the enzymatic machinery for its production has evolved independently in these animals. nih.govnih.gov

Identification of Enzymes Involved in this compound Biosynthesis (e.g., CYP3201B1)

In the cyanogenic millipede Chamberlinius hualienensis, (R)-mandelonitrile is accumulated as a direct precursor for hydrogen cyanide release. nih.govnih.gov Research has identified that, similar to plants, the biosynthesis proceeds from L-phenylalanine via (E/Z)-phenylacetaldoxime and phenylacetonitrile. nih.govresearchgate.net

However, the enzymatic steps differ significantly. A key enzyme identified in this millipede is CYP3201B1 , a novel cytochrome P450. nih.govnih.gov Unlike the plant CYP71 enzymes that can process the aldoxime intermediate, CYP3201B1 specifically catalyzes the stereoselective hydroxylation of phenylacetonitrile to produce (R)-mandelonitrile. nih.govnih.gov It does not act on (E/Z)-phenylacetaldoxime. nih.gov This indicates that another, yet to be fully identified, enzyme is responsible for the dehydration of the aldoxime to the nitrile in this arthropod. researchgate.net

Phylogenetic analysis has shown that CYP3201B1 is not closely related to the cytochrome P450s involved in cyanogenesis in plants, supporting the hypothesis of convergent evolution of this defensive trait. nih.govnih.gov

Table 2: Key Enzyme in this compound Biosynthesis in a Cyanogenic Millipede

Enzyme Arthropod Species Substrate Product
CYP3201B1 Chamberlinius hualienensis Phenylacetonitrile (R)-mandelonitrile

Biosynthetic Precursors in Cyanogenic Arthropods (e.g., Phenylacetaldoxime, Phenylacetonitrile)

In cyanogenic arthropods, particularly millipedes, the biosynthesis of this compound follows a pathway originating from the amino acid L-phenylalanine. This process involves key intermediate compounds, including phenylacetaldoxime and phenylacetonitrile, which serve as crucial precursors to the final cyanogenic product. researchgate.net

Research on the polydesmid millipede Harpaphe haydeniana has shown the efficient incorporation of phenylacetaldoxime and phenylacetonitrile into the cyanogenic defense secretion, identifying them as likely precursors of this compound. annualreviews.org Further detailed studies in the millipede Chamberlinius hualienensis have elucidated this pathway, demonstrating that L-phenylalanine is converted into (R)-mandelonitrile through (E/Z)-phenylacetaldoxime and phenylacetonitrile intermediates. researchgate.net

The final and critical step in this biosynthetic sequence is the hydroxylation of phenylacetonitrile to form (R)-mandelonitrile. This reaction is catalyzed by a specific enzyme, a cytochrome P450 identified as CYP3201B1. researchgate.netnih.govnih.gov This enzyme stereoselectively converts phenylacetonitrile into (R)-mandelonitrile. nih.gov Unlike in many cyanogenic plants and some insects where a single cytochrome P450 can handle multiple steps from an aldoxime to a cyanohydrin, the process in millipedes appears to be more specialized at this final stage. biorxiv.orgresearchgate.net

The following table summarizes the key precursors and the enzyme involved in the final step of this compound biosynthesis in the studied millipedes.

Precursor / EnzymeRole in this compound BiosynthesisOrganism Studied
L-PhenylalanineInitial amino acid precursorChamberlinius hualienensis
PhenylacetaldoximeIntermediate compound derived from L-PhenylalanineChamberlinius hualienensis, Harpaphe haydeniana
PhenylacetonitrileDirect precursor to this compound, formed from PhenylacetaldoximeChamberlinius hualienensis, Harpaphe haydeniana
CYP3201B1Cytochrome P450 enzyme that catalyzes the conversion of Phenylacetonitrile to (R)-MandelonitrileChamberlinius hualienensis

Evolutionary Trajectories of Cyanogenesis Across Kingdoms

The ability to produce hydrogen cyanide, known as cyanogenesis, is a defense mechanism that appears sporadically across diverse biological kingdoms, including plants, arthropods (insects, millipedes, centipedes), and bacteria. biorxiv.orgresearchgate.netresearchgate.net The scattered phylogenetic distribution of this trait strongly suggests that cyanogenesis has not arisen from a single common ancestor but has evolved independently multiple times in different lineages. biorxiv.orgresearchgate.netmdpi.com This phenomenon is a classic example of convergent evolution, where unrelated organisms independently evolve similar traits to adapt to similar environmental pressures, such as predation.

For instance, the cytochrome P450 enzymes involved in the biosynthesis of cyanogenic compounds in millipedes, insects, and plants have different evolutionary origins. nih.gov In the lepidopteran Zygaena filipendula, the enzymes CYP405A2 and CYP332A3 are involved in producing cyanogenic glucosides. researchgate.net In the millipede Chamberlinius hualienensis, the enzyme CYP3201B1 is responsible for the final step of this compound synthesis from phenylacetonitrile. nih.govnih.gov This millipede enzyme is not orthologous to the cytochrome P450s used by cyanogenic insects or plants, indicating a distinct evolutionary origin for this capability. nih.govnih.gov

The table below compares the key enzymatic components in the cyanogenesis pathways of different organisms, highlighting the convergent nature of their evolution.

Kingdom/GroupOrganism ExampleKey Enzymes in CyanogenesisEvolutionary Relationship
Plants (Higher) Sorghum bicolorCYP79A1, CYP71E1 (Cytochrome P450s)Evolved independently
Arthropods (Insect) Zygaena filipendulaCYP405A2, CYP332A3 (Cytochrome P450s)Evolved independently from plants and millipedes
Arthropods (Millipede) Chamberlinius hualienensisFlavin-dependent monooxygenase, CYP3201B1 (Cytochrome P450)Evolved independently from plants and insects

Enzymatic Transformations and Biocatalysis of Mandelonitrile

Nitrilases and Nitrile Hydratases in Mandelonitrile (B1675950) Conversion

The enzymatic conversion of nitriles can proceed through two primary pathways. The first involves nitrilases (EC 3.5.5.1), which directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia (B1221849) in a single step. researchgate.netd-nb.inforesearchgate.net The second pathway is a two-step process involving nitrile hydratases (NHases; EC 4.2.1.84) that first hydrate the nitrile to an amide, which is then subsequently hydrolyzed to the carboxylic acid and ammonia by an amidase (EC 3.5.1.4). researchgate.netnih.govacs.org Both nitrilases and nitrile hydratases have been employed in the conversion of this compound, offering routes to valuable chiral intermediates like mandelic acid and mandelamide. acs.orgnih.gov

Catalytic Hydrolysis of Nitriles to Carboxylic Acids and Amides

Nitrilases catalyze the direct hydrolysis of a nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia. d-nb.infothieme-connect.de This one-step conversion is advantageous for its atom economy and cleaner reaction profile. osdd.net However, some nitrilases also exhibit a tendency to produce amides as byproducts, or in some cases, as the primary product, depending on the enzyme's characteristics and the substrate's structure. nih.govthieme-connect.de For instance, the nitrilase from Pseudomonas fluorescens EBC191 is known to form significant amounts of mandelamide in addition to mandelic acid from this compound. nih.govresearchgate.net

Nitrile hydratases, on the other hand, exclusively catalyze the hydration of nitriles to amides (-CONH₂). researchgate.netacs.org To obtain the corresponding carboxylic acid, a second enzyme, an amidase, is required to hydrolyze the amide. researchgate.netresearchgate.net This bienzymatic system can be found in various microorganisms, such as those from the Rhodococcus genus. nih.govacs.org The choice between a nitrilase and a nitrile hydratase/amidase system for this compound conversion depends on the desired product, be it mandelic acid or an intermediate like mandelamide. acs.orgnih.gov

The general mechanisms for nitrile hydrolysis are well-established. In acid-catalyzed chemical hydrolysis, protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water, leading to an imidic acid intermediate that tautomerizes to an amide, which is then further hydrolyzed. chemistrysteps.comlumenlearning.com Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Enzymatic hydrolysis by nitrilases is believed to proceed through a mechanism involving a catalytic triad (B1167595) of conserved cysteine, glutamate, and lysine residues within the enzyme's active site. thieme-connect.de

Enantioselectivity of Nitrilases in this compound Hydrolysis (e.g., (R)-Mandelic Acid Production)

A significant application of nitrilases in the context of this compound is the enantioselective hydrolysis of racemic (R,S)-mandelonitrile to produce optically pure mandelic acid. mdpi.com (R)-(-)-Mandelic acid is a crucial chiral building block for the synthesis of various pharmaceuticals, including semi-synthetic penicillins, cephalosporins, and anti-obesity agents. oup.com Biocatalytic production using nitrilases is an attractive alternative to chemical resolution methods, which have a maximum theoretical yield of only 50%. oup.com

Numerous studies have reported the isolation and application of nitrilases that exhibit high enantioselectivity for the production of (R)-mandelic acid. For example, a novel nitrilase from Burkholderia cenocepacia J2315 was found to efficiently hydrolyze this compound to (R)-(-)-mandelic acid with a high enantiomeric excess (ee) of 98.4%, without the formation of any amide byproduct. d-nb.info Similarly, an immobilized and genetically modified nitrilase from Alcaligenes faecalis ATCC8750 has been shown to be an effective catalyst for this stereoselective hydrolysis. acs.orgnih.gov The hydrolysis reaction often proceeds via a kinetic resolution, where the enzyme preferentially converts one enantiomer of the substrate, leaving the other unreacted. researchgate.net In the case of this compound, the unreacted (S)-(+)-mandelonitrile can undergo spontaneous racemization under the reaction conditions, allowing for a theoretical yield of up to 100% of the desired (R)-enantiomer. researchgate.net

The enantioselectivity of these enzymes is a key parameter for their industrial application. The following table summarizes the performance of nitrilases from various microbial sources in the enantioselective hydrolysis of (R,S)-mandelonitrile to (R)-mandelic acid.

Microbial SourceEnantiomeric Excess (ee) of (R)-Mandelic AcidReference
Pseudomonas putida>93% osdd.net
Microbacterium paraoxydans>93% osdd.net
Microbacterium liquefaciens>93% osdd.net
Alcaligenes faecalis WT10 mutant>99% oup.com
Burkholderia cenocepacia J231598.4% d-nb.info
Alcaligenes sp. MTCC 1067599.0% nih.gov

Substrate Scope and Specificity of Arylacetonitrilases

Nitrilases are often categorized based on their substrate preferences into aliphatic, aromatic, and arylacetonitrilases. nih.gov Arylacetonitrilases are particularly relevant to this compound conversion, as they show activity towards α-substituted arylacetonitriles. nih.govnih.gov this compound, being 2-hydroxyphenylacetonitrile, falls squarely within the substrate scope of this enzyme class. nih.gov

The arylacetonitrilase from Pseudomonas fluorescens EBC191 has been extensively studied and is known to convert a broad range of nitriles. nih.gov Its activity is not limited to this compound; it also hydrolyzes phenylacetonitrile, 2-phenylpropionitrile, and phenylglycinonitrile. nih.govnih.gov Similarly, an arylacetonitrilase from Alcaligenes sp. MTCC 10675 was found to be highly specific for arylacetonitriles like phenylacetonitrile and this compound. nih.gov

The specificity of these enzymes can be quite high. The nitrilase from Burkholderia cenocepacia J2315, for instance, showed its highest activity towards this compound, indicating that it is an optimal substrate for this particular enzyme. d-nb.info The substrate concentration can also influence enzyme activity. The arylacetonitrilase from Alcaligenes sp. MTCC 10675 showed no inhibition up to a 20 mM concentration of this compound. nih.gov This tolerance to higher substrate concentrations is a desirable trait for industrial biocatalytic processes.

Molecular Basis of Enantioselectivity and Reaction Specificity in Nitrilases

The enantioselectivity and reaction specificity (i.e., the ratio of acid to amide produced) of nitrilases are determined by the specific amino acid residues that constitute the active site and substrate binding pocket. nih.govnih.gov Site-directed mutagenesis and the creation of chimeric enzymes have been powerful tools to probe the molecular basis of these properties.

Studies on the arylacetonitrilase from Pseudomonas fluorescens EBC191, which produces significant amounts of mandelamide and has low enantioselectivity, have been particularly insightful. nih.govnih.gov In contrast, the homologous nitrilase from Alcaligenes faecalis ATCC 8750 is highly (R)-selective for this compound and produces almost no amide. nih.gov By creating a chimeric enzyme incorporating a central part of the A. faecalis sequence into the P. fluorescens enzyme, researchers were able to significantly alter its properties. nih.gov This chimeric enzyme demonstrated a much higher enantioselectivity for (R)-mandelic acid (ee of ~99%) and produced very little amide, closely resembling the characteristics of the A. faecalis nitrilase. nih.gov

Further investigation identified a single amino acid residue as being crucial for these differences. A tryptophan residue at position 164 of the A. faecalis nitrilase was found to be critical for its high (R)-specificity. nih.gov When this was mutated to an alanine, the enzyme's selectivity was dramatically altered, leading to the preferential formation of (S)-mandeloamide. nih.gov This highlights how subtle changes in the enzyme's primary structure can have profound effects on its catalytic function and stereoselectivity.

Microbial Sources and Enzyme Discovery for Nitrilase Activity

Nitrilases are widespread in nature and have been identified in bacteria, fungi, yeasts, and plants. nih.govresearchgate.netopenbiotechnologyjournal.com The search for novel nitrilases with desirable properties for this compound conversion often involves screening microorganisms isolated from diverse environments. nih.govosdd.net The enrichment culture technique, where microorganisms are grown in a medium containing the target nitrile as the sole source of carbon and/or nitrogen, has proven to be a successful strategy for isolating strains with high nitrilase activity against this compound. osdd.net

A wide range of bacterial genera have been reported to possess nitrilase activity, including Pseudomonas, Microbacterium, Alcaligenes, Rhodococcus, Nocardia, and Acinetobacter. nih.govosdd.netopenbiotechnologyjournal.com For example, Pseudomonas putida, Microbacterium paraoxydans, and Microbacterium liquefaciens were isolated through enrichment culture and showed high specific activity and enantioselectivity in converting this compound to (R)-mandelic acid. osdd.net Fungi such as Fusarium, Aspergillus, and Penicillium are also known sources of nitrilases. nih.govopenbiotechnologyjournal.com While less common, some yeasts, like Torulopsis candida and Exophiala oligosperma, have also been reported to produce nitrilases. d-nb.infoopenbiotechnologyjournal.com

Metagenomic approaches have also expanded the known sequence space of nitrilases, providing access to enzymes from uncultured microorganisms. nih.gov This technique allows for the discovery of novel nitrilase clades with diverse activities and selectivities, further enriching the biocatalytic toolbox for applications such as this compound hydrolysis. nih.gov

Strain Engineering and Fermentation Optimization for Nitrilase Production

To make the biocatalytic production of (R)-mandelic acid from this compound economically viable, high levels of nitrilase production are required. This is often achieved through a combination of strain engineering and optimization of fermentation conditions. mdpi.comoup.com

Recombinant DNA technology plays a crucial role in overexpressing nitrilase genes in suitable host organisms, typically Escherichia coli. nih.govmdpi.comnih.gov The gene encoding the desired nitrilase is cloned into an expression vector, which is then introduced into the host strain. This allows for high-level production of the enzyme. For example, the nitrilase from Alcaligenes faecalis has been successfully expressed in E. coli for the production of (R)-mandelic acid. nih.gov

Optimization of the fermentation medium and culture conditions is also critical for maximizing enzyme yield. oup.comnih.gov This involves adjusting parameters such as carbon and nitrogen sources, pH, temperature, and the addition of inducers or metal ions. researchgate.netnih.gov For instance, the production of an arylacetonitrilase from Alcaligenes sp. MTCC 10675 was significantly enhanced (2.4-fold) through the optimization of culture conditions and the use of isobutyronitrile as an inducer. nih.gov Immobilization of the whole recombinant cells is another strategy to improve the operational stability of the biocatalyst, allowing for repeated use in batch reactions and making the process more cost-effective. acs.orgnih.gov Immobilized E. coli cells expressing the A. faecalis nitrilase showed no significant loss of activity after 28 cycles of batch reactions for (R)-mandelic acid production. nih.gov

Immobilization Strategies for Nitrilases and Nitrile Hydratases

The industrial application of enzymes in biocatalytic processes is often enhanced by immobilization, a technique that confines enzymes to a solid support material. This approach offers several advantages over using free enzymes in solution, including improved stability (thermal and operational), easier separation of the biocatalyst from the reaction mixture, and the potential for continuous operation and repeated use, which can significantly reduce production costs. researchgate.netnih.gov For the biotransformation of this compound, various immobilization strategies have been explored for both nitrilases and nitrile hydratases to enhance their efficiency, stability, and reusability. nih.govresearchgate.net

The primary methods for enzyme immobilization can be broadly categorized as physical adsorption, covalent bonding, entrapment, and cross-linking. The choice of method and support material depends on the specific enzyme, the reaction conditions, and the desired properties of the immobilized biocatalyst.

Immobilization of Nitrilases

Nitrilases, which directly hydrolyze nitriles to carboxylic acids, have been extensively studied for immobilization to improve their robustness for industrial synthesis, particularly for producing (R)-(-)-mandelic acid from this compound. nih.gov

Whole-Cell Immobilization: A common and cost-effective strategy involves immobilizing whole microbial cells that express the desired nitrilase activity. This method protects the enzyme within its natural cellular environment.

Entrapment: Recombinant Escherichia coli cells expressing nitrilase have been successfully immobilized using entrapment matrices. nih.gov For instance, cells of Pseudomonas putida MTCC 5110 were immobilized in calcium alginate, with the resulting biocatalyst retaining 88% of its initial conversion efficiency after 20 batch cycles for the hydrolysis of this compound. researchgate.net

Cross-linking: Direct cross-linking of whole cells is another effective technique. Recombinant E. coli cells with nitrilase activity from Alcaligenes faecalis were immobilized using a combination of diatomite, glutaraldehyde (GA), and polyethyleneimine (PEI). nih.govresearchgate.net This method resulted in a relative activity of 135.95% compared to free cells and demonstrated exceptional operational stability, with no significant loss of activity after 28 reaction cycles. nih.gov The immobilized cells also showed good storage stability, retaining about 52% of their activity after 30 days at 4°C. nih.govresearchgate.net

Immobilization of Purified Nitrilases: For applications requiring higher purity, purified nitrilases are immobilized on various carriers.

Adsorption and Covalent Bonding: Bio-inspired silica has been used as a support to immobilize recombinant nitrilase, achieving a high immobilization recovery of enzyme activity (above 90%). nih.gov The immobilized enzyme exhibited enhanced thermal and pH stability and could be reused for up to 16 batches without a significant drop in activity. nih.gov Another approach involves using macroporous resins, such as D155 resin modified with L-lysine, which provides a stable platform for the enzyme. researchgate.net

Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization method involves precipitating the enzyme and then cross-linking the resulting physical aggregates with a bifunctional reagent like glutaraldehyde. Nitrilase-CLEAs have shown superior stability over a wider range of pH and temperatures compared to the free enzyme. researchgate.net

The following table summarizes key research findings on the immobilization of nitrilases for the transformation of this compound and related nitriles.

Enzyme SourceImmobilization MethodSupport MaterialKey FindingsReference
Alcaligenes faecalis (recombinant E. coli)Direct cross-linking of whole cellsDiatomite/Glutaraldehyde/PolyethyleneimineRelative activity of 135.95% compared to free cells; no significant activity loss after 28 cycles. nih.govresearchgate.net
Pseudomonas putida MTCC 5110Entrapment of whole cellsCalcium AlginateRetained 88% conversion efficiency after 20 batch recycles. researchgate.net
Recombinant NitrilaseAdsorption/EntrapmentBio-inspired Silica>90% activity recovery; reusable for 16 batches with no significant activity loss. nih.gov
NitrilaseCross-Linked Enzyme Aggregates (CLEAs)Carrier-freeSuperior pH and temperature stability compared to free enzyme. researchgate.net
Burkholderia cenocepacia J2315 (recombinant E. coli)Adsorption via catecholic chitosanIron Oxide NanoparticlesReused for 15 cycles without activity loss in hydrolyzing 100mM this compound. researchgate.netresearchgate.net

Immobilization of Nitrile Hydratases

Nitrile hydratases (NHases), which convert nitriles to amides, are also key enzymes in nitrile biocatalysis. Their immobilization is crucial for applications such as the production of (R)-mandelamide from this compound. While research is extensive, specific examples focusing solely on this compound are less frequent than for nitrilases. However, general strategies are applicable.

Adsorption and Covalent Binding: Similar to nitrilases, NHases can be immobilized on various supports.

Polymeric Supports: A nitrile hydratase was immobilized on a poly(vinyl alcohol)/chitosan-glutaraldehyde support for the enantioselective hydrolysis of rac-mandelonitrile to (R)-mandelamide. mdpi.com

Adsorption on Polyacrylonitrile: Studies on the competitive adsorption of nitrile hydratase and amidase on polyacrylonitrile surfaces have shown that binding is pH-dependent. nih.gov At a pH of 5.8, more specific and optimal binding of nitrile hydratase was observed compared to a pH of 7, which is a crucial factor for efficient surface modification and sequential enzymatic reactions. nih.gov

Whole-Cell Immobilization: Immobilizing whole cells containing nitrile hydratase is a practical approach. Rhodococcus species are often used for their robust NHase activity. The cells can be entrapped in matrices like polyacrylamide gel or agar-agar, providing good operational stability. ias.ac.in For example, whole cells of Streptomyces sp. were immobilized in agar-agar for the conversion of acrylonitrile, showing stable activity for nearly 20 cycles. ias.ac.in

The table below details findings related to the immobilization of nitrile hydratases for nitrile conversions.

Enzyme SourceImmobilization MethodSupport MaterialSubstrateKey FindingsReference
Nitrile HydrataseCovalent BondingPoly(vinyl alcohol)/Chitosan-Glutaraldehyderac-MandelonitrileUsed for enantioselective hydrolysis to (R)-mandelamide. mdpi.com
Amycolatopsis sp. IITR 215AdsorptionPolyacrylonitrileNitriles (general)pH-dependent adsorption; more specific binding at pH 5.8. nih.gov
Streptomyces sp. MTCC 7546Entrapment of whole cellsAgar-agarAcrylonitrileStable activity for approximately 20 cycles at 50°C. ias.ac.in

Chemical Synthesis and Catalytic Transformation Research

Catalytic Hydrogenation Methodologies

The conversion of mandelonitrile (B1675950) through catalytic hydrogenation is a significant area of research, primarily focusing on the production of valuable primary amines. The process is complex, involving multiple reaction pathways and intermediates.

The liquid-phase hydrogenation of this compound over a palladium on carbon (Pd/C) catalyst is a key method for synthesizing primary amines. The principal product of this reaction is phenethylamine (B48288), a valuable compound used in the manufacturing of pharmaceuticals and agrichemicals. fao.orgrsc.org Alongside phenethylamine, the reaction also yields 2-amino-1-phenylethanol (B123470) as a significant by-product. fao.orgrsc.org

In typical batch reactor conditions, the hydrogenation of this compound demonstrates high conversion but with divided selectivity between the two main products. Research conducted using a 5% Pd/C catalyst under acidic conditions (with sulfuric acid) at 40°C and 6 barg of hydrogen pressure shows that phenethylamine is the major product. rsc.orgresearchgate.net At the completion of the reaction, a typical product distribution consists of approximately 87% selectivity for phenethylamine, with the remaining 13% being 2-amino-1-phenylethanol, thereby achieving a complete mass balance. fao.orgrsc.orgresearchgate.netrsc.org The presence of an acid additive is crucial; experiments run under neutral conditions show unfavorable results with no detectable formation of the desired primary amine products. rsc.org

Product Selectivity in this compound Hydrogenation

Typical product distribution from the hydrogenation of this compound over a 5% Pd/C catalyst in a batch reactor. rsc.orgresearchgate.net

ProductChemical FormulaTypical Selectivity (%)
PhenethylamineC₆H₅CH₂CH₂NH₂87
2-Amino-1-phenylethanolC₆H₅CH(OH)CH₂NH₂13

The mechanism for the hydrogenation of this compound over a Pd/C catalyst is not a simple consecutive reaction but a complex global scheme involving both hydrogenation and hydrogenolysis pathways. fao.orgrsc.org Initial mechanistic proposals suggested a two-step hydrogenation of the nitrile group via a primary aldimine intermediate. rsc.org However, detailed studies reveal a more intricate network of reactions.

The process begins with the hydrogenation of the nitrile group in this compound, as evidenced by the detection of 2-amino-1-phenylethanol and the absence of benzyl (B1604629) cyanide in the reaction mixture. rsc.org The reaction is understood to proceed through two primary routes (Route A and Route B) leading to phenethylamine. researchgate.net

Transitioning the hydrogenation of this compound from a single-batch operation to a more commercially viable repeat-batch or continuous-flow process presents challenges related to sustained catalytic activity. nih.govacs.org Studies involving a repeat-batch procedure, where multiple additions of this compound and sulfuric acid are made to a single catalyst charge, have been conducted to evaluate catalytic stability. researchgate.net

In a six-addition repeat-batch experiment, a notable attenuation in the rate of product formation and an incomplete mass balance were observed from the fourth addition onward. nih.govacs.orgacs.org This decline in performance was investigated by examining variables such as acid concentration, agitation rate, catalyst mass, and hydrogen availability. nih.govacs.org

The findings indicate that deviations from optimal product selectivity and rate are primarily due to mass transport constraints, specifically the limited availability of solvated hydrogen (H₂(solv)) at the catalyst surface. nih.govacs.org At higher catalyst masses, the rate of formation of adsorbed hydrogen atoms on the palladium crystallites can exceed the rate at which dihydrogen dissolves into the solvent from the gas phase, leading to a saturation point in product formation. acs.org

Further analysis to understand deactivation pathways suggests the formation of an oligomeric overlayer on the catalyst surface. nih.govacs.org This overlayer is thought to be formed through the oligomerization of reactive hydroxyimine or imine intermediates. nih.gov Inelastic neutron scattering measurements on a used industrial-grade catalyst confirmed the presence of such an overlayer post-reaction. acs.org

Reaction Profile for a Six-Batch this compound Hydrogenation

Product composition at the end of each 2-hour cycle in a repeat-batch hydrogenation over a 5 wt % Pd/C catalyst. nih.govacs.org

Batch AdditionThis compound (%)2-Amino-1-phenylethanol (%)Phenethylamine (%)
101387
201486
301684
4112069
5252451
6362638

Synthetic Approaches to this compound Derivatives

Various synthetic methods exist for the preparation of this compound and its derivatives, utilizing both chemical and enzymatic pathways. These derivatives are important precursors for a range of fine chemicals and pharmaceuticals.

One innovative approach is the enzymatic cascade flow synthesis of protected this compound derivatives. This method allows for the production of chiral compounds with high enantioselectivity. For example, (R)-mandelonitrile can be synthesized using an (R)-Hydroxynitrile Lyase (HNL) enzyme lysate. The process can be followed by an in-line acetylation step to yield the protected derivative. A typical procedure involves reacting the parent aldehyde with a cyanide source in the presence of the enzyme, followed by reaction with acetic anhydride (B1165640) (Ac₂O) and a base such as Diisopropylethylamine (DiPEA) to form the acetylated product. rsc.org

More traditional chemical synthesis methods are also widely employed. A common route to this compound involves the reaction of benzaldehyde (B42025) with a cyanide source. One method uses sodium cyanide in an aqueous solution with the pH adjusted by an acid, such as hydrochloric acid, in the presence of an organic solvent like ethyl acetate. google.com After the cyanation reaction is complete, the organic layer containing the product is separated. google.com An alternative procedure involves preparing the sodium bisulfite addition compound of benzaldehyde in the presence of sodium cyanide, which immediately forms the nitrile. orgsyn.org These methods can be adapted for substituted benzaldehydes to produce a variety of this compound derivatives. google.com The subsequent hydrolysis of these nitrile derivatives, often with strong acids like sulfuric or hydrochloric acid, leads to the corresponding mandelic acid derivatives. orgsyn.orggoogle.com

Metabolic and Biological Roles of Mandelonitrile

Mechanisms of Cyanide Release from Mandelonitrile (B1675950) in Vivo

This compound, a cyanohydrin, serves as a precursor for the release of hydrogen cyanide (HCN), a critical component of chemical defense in many organisms. wikipedia.orgacs.org The primary mechanism for cyanide release from this compound in vivo is through enzymatic catalysis. The key enzyme responsible for this process is hydroxynitrile lyase (HNL) , also known as this compound lyase. wikipedia.orgodu.edu This enzyme belongs to the lyase family and specifically cleaves the carbon-carbon bond in this compound, dissociating it into its constituent molecules: benzaldehyde (B42025) and hydrogen cyanide . wikipedia.orgodu.edu

This reaction is reversible, meaning HNL can also catalyze the synthesis of this compound from benzaldehyde and cyanide. nih.gov However, in the context of defense, the cleavage reaction is paramount. The process is often initiated by tissue damage, for instance, from an herbivore, which brings the enzyme into contact with its substrate. uprm.edu

Hydroxynitrile lyases are stereospecific. HNL Class I enzymes, which are FAD-dependent, typically produce (R)-mandelonitrile, while HNL Class II enzymes generally favor the (S) stereoisomer. wikipedia.org In cyanogenic organisms like the millipede Chamberlinius hualienensis and plants such as those from the Prunus genus (e.g., almonds, cherries), this compound is stored and brought into contact with HNL upon tissue disruption to release the toxic cyanide as a defense mechanism. wikipedia.orgacs.orgnih.govresearchgate.net For example, in the passion fruit (Passiflora edulis), the HNL active site features a catalytic dyad of His8-Asn101 that is critical for the reaction. nih.gov The histidine residue acts as both a general acid and a general base to facilitate the abstraction of a proton from the this compound's hydroxyl group and the subsequent release of the cyanide ion. nih.gov

Table 1: Key Enzymes in this compound Metabolism

EnzymeEC NumberFunctionSubstrate(s)Product(s)Organism Examples
Hydroxynitrile Lyase (HNL)4.1.2.10Cleavage/synthesis of this compoundThis compoundBenzaldehyde, Hydrogen CyanidePrunus amygdalus, Passiflora edulis, Arabidopsis thaliana
β-Cyanoalanine Synthase (CAS)4.4.1.9Cyanide detoxificationCysteine, Hydrogen Cyanideβ-Cyanoalanine, SulfideArabidopsis thaliana, Spinacia oleracea, Manihot esculenta
Nitrilase 4 (NIT4)3.5.5.1Detoxification of β-cyanoalanineβ-CyanoalanineAspartic Acid, Asparagine, Ammonia (B1221849)Arabidopsis thaliana, Nicotiana tabacum, Lupinus angustifolius

Detoxification Pathways of Cyanide and this compound Metabolites

Once cyanide is released from this compound, organisms employ specific detoxification pathways to mitigate its toxicity. The primary route for this in higher plants is the β-cyanoalanine synthase pathway. nih.gov

The principal enzyme for cyanide detoxification in plants is β-cyanoalanine synthase (β-CAS) . uprm.edunih.gov This enzyme, often located in the mitochondria, catalyzes the reaction between cyanide and the amino acid cysteine . nih.gov This reaction forms β-cyanoalanine and sulfide, effectively incorporating the toxic cyanide into a non-proteinogenic amino acid. nih.govnih.gov

The β-CAS pathway is not only a detoxification mechanism but also a way to assimilate nitrogen from cyanide. nih.gov The production of cyanide is a byproduct of ethylene (B1197577) biosynthesis in all plants, making this pathway essential for normal plant metabolism, not just in cyanogenic species. nih.govnih.gov In spinach and Arabidopsis, a mitochondrial cysteine synthase isoform has been identified as possessing β-CAS activity, highlighting the close evolutionary and functional relationship between cysteine and β-cyanoalanine synthesis. nih.gov

Following the formation of β-cyanoalanine, the detoxification process continues through the action of nitrilase enzymes. nih.gov Specifically, nitrilases belonging to the NIT4 group are crucial for metabolizing β-cyanoalanine. nih.govresearchgate.netruhr-uni-bochum.de

NIT4 enzymes exhibit high specificity for β-cyanoalanine and catalyze its hydrolysis. researchgate.netruhr-uni-bochum.de This reaction can proceed via two routes:

Nitrilase activity (EC 3.5.5.4): Hydrolyzes β-cyanoalanine to aspartic acid and ammonia . nih.gov

Hydratase activity (EC 4.2.1.65): Converts β-cyanoalanine to asparagine . nih.gov

Therefore, the enzyme often referred to as cyanoalanine hydratase in plants is actually a NIT4 homolog with both nitrilase and hydratase capabilities. nih.gov This dual activity allows the plant to convert the nitrogen from the original cyanide molecule into valuable proteinogenic amino acids, fully integrating it into primary metabolism. nih.govruhr-uni-bochum.de Research on Arabidopsis thaliana and Lupinus angustifolius has confirmed that NIT4 homologs are responsible for this conversion, playing a key role in both cyanide detoxification and nitrogen recycling. nih.govnih.gov

Interplay with Plant Stress Responses and Defense Mechanisms

This compound is a central molecule in the plant's defense arsenal, particularly against herbivores and pathogens. nih.govfrontiersin.org The defense system, known as cyanogenesis, relies on the rapid release of toxic hydrogen cyanide from cyanogenic glucosides, for which this compound is the aglycone. nih.govwordpress.com

When a plant's tissue is damaged by an insect, such as the spider mite Tetranychus urticae, the compartmentalization of this compound (or its glycoside precursor) and the HNL enzyme is broken. nih.gov This contact initiates the immediate breakdown of this compound, releasing a burst of HCN. nih.gov This cyanide release acts as a potent deterrent and toxin to the attacking organism. nih.gov Studies on Arabidopsis thaliana have shown that the gene encoding hydroxynitrile lyase (AtHNL) is induced upon spider mite infestation. nih.gov Plants overexpressing AtHNL exhibited greater resistance to the mites, which suffered from reduced feeding and fecundity. nih.gov This demonstrates a direct link between this compound metabolism and induced defense against pests.

This compound in Plant Hormone Biosynthesis (e.g., Salicylic Acid Pathway in Peach)

Recent research has uncovered a novel role for this compound as a precursor in the biosynthesis of plant hormones, specifically salicylic acid (SA) in peach (Prunus persica). wordpress.comnih.govnih.gov Salicylic acid is a key hormone that regulates plant defense responses against pathogens and is involved in systemic acquired resistance. nih.gov

Traditionally, two main pathways for SA biosynthesis from chorismate were recognized. However, studies using labeled compounds have demonstrated a third pathway originating from this compound. wordpress.comnih.gov In this pathway, this compound, which is central to the turnover of cyanogenic glucosides like prunasin (B192207) and amygdalin (B1666031), is converted to SA via benzoic acid as an intermediate. wordpress.comnih.gov

Treating peach seedlings with this compound led to increased levels of SA and improved performance under salt stress and Plum pox virus infection. wordpress.comnih.gov While the contribution of this specific pathway to the total SA pool under stress may not be dominant, it establishes a direct link between cyanogenic glucoside metabolism and phytohormone-mediated defense signaling. wordpress.comnih.gov this compound treatment also had pleiotropic effects, influencing the levels of other stress-related hormones like abscisic acid and jasmonic acid, indicating its role as a hub that connects primary and secondary metabolism with complex hormonal regulatory networks. nih.gov

Table 2: Research Findings on this compound's Role in Peach Stress Response

Stress ConditionEffect of this compound (MD) TreatmentObserved OutcomeReference
Salinity (NaCl)Lessened developmental impact of stressImproved plant performance nih.gov
Plum Pox Virus (PPV)Lessened developmental impact of stressIncreased Ca²⁺ content, linked to SA-related defense nih.govresearchgate.net
Salinity & PPVIncreased Salicylic Acid (SA) levelsSA biosynthesis occurs via benzoic acid from MD wordpress.comnih.gov
Salinity & PPVModulated H₂O₂ levels and affected abscisic acid (ABA) and jasmonic acid (JA) levelsPleiotropic effect on stress hormones and antioxidant metabolism wordpress.comnih.gov

Cyanoamino Acid Metabolism and its Biological Implications

Cyanoamino acid metabolism refers to the set of biochemical pathways involving amino acids that contain a nitrile (-C≡N) group. semanticscholar.orgnih.gov The most significant of these in the context of this compound is the metabolism of β-cyanoalanine. nih.gov This metabolic pathway is biologically crucial for several reasons.

First and foremost, it is the primary route for detoxifying the cyanide released from this compound and other sources, such as ethylene biosynthesis. nih.govruhr-uni-bochum.de By converting highly toxic cyanide into β-cyanoalanine, the plant neutralizes an immediate threat. nih.gov

Second, the pathway allows for the assimilation and recycling of nitrogen. nih.govnih.gov The subsequent conversion of β-cyanoalanine into the proteinogenic amino acids asparagine and aspartic acid by NIT4 nitrilases means that the nitrogen from cyanide is not lost but is instead incorporated into valuable compounds for growth and development. nih.govruhr-uni-bochum.de This makes cyanoamino acid metabolism an important link between stress response (cyanide detoxification) and primary metabolism (amino acid synthesis). mdpi.com Gene expression studies in various plants have shown that the "cyanoamino acid metabolism" pathway is significantly enriched during responses to stress and developmental processes, such as grain filling in barley, highlighting its fundamental importance. mdpi.compeerj.com

Finally, β-cyanoalanine itself can be a neurotoxin in animals and is used as a defense molecule by some plants, such as certain species of Vicia. nih.gov Therefore, its controlled synthesis and metabolism are critical for the plant's own safety and its ecological interactions.

Advanced Analytical Methodologies in Mandelonitrile Research

Chromatographic Techniques for Quantification and Separation

Chromatography is a cornerstone for the analysis of mandelonitrile (B1675950) and its glycosidic precursors. The choice between liquid and gas chromatography often depends on the volatility of the analyte and the specific research question.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used method for the quantitative determination of this compound derivatives, such as amygdalin (B1666031), prunasin (B192207), and sambunigrin, in plant materials. mdpi.comnih.gov The DAD detector offers high specificity by providing UV spectra of the analytes, which can be compared to standards for positive identification. nih.gov This is particularly advantageous as it allows for the simultaneous measurement of multiple compounds in a single run. phcog.com

Research has focused on developing and validating HPLC-DAD methods that are simple, fast, and accurate. phcog.com A key challenge in the analysis of this compound derivatives is the effective separation of diastereoisomers, such as prunasin and sambunigrin. mdpi.comnih.gov Method optimization, including adjusting column temperature and mobile phase composition, is crucial for achieving the necessary resolution. nih.gov Quantification is typically performed using an external standard method at a specific wavelength, often around 214 nm for these compounds. mdpi.com

Table 1: Example of HPLC-DAD Chromatographic Conditions for this compound Derivatives

Parameter Condition Source
Column Reversed-Phase C18 pjoes.com
Column Temperature 25 °C mdpi.comnih.gov
Mobile Phase Isocratic elution with Methanol/Water (25/75) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Injection Volume 20 µL mdpi.com
Detection Diode-Array Detector (DAD) mdpi.com
Wavelength for Quantification 214 nm mdpi.com

| Spectral Acquisition Range | 190 nm to 400 nm | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of this compound. nih.gov Due to the low volatility of this compound, a derivatization step is essential to enhance its thermal stability and improve its chromatographic properties. nih.gov A common method is silylation, where this compound is treated with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create a more volatile derivative. nih.gov

This technique is powerful enough to detect very low levels of this compound, with a limit of detection (LOD) reported as low as 3 ppm. nih.govresearchgate.net This sensitivity makes it possible to quantify this compound even in species considered non-cyanogenic, such as Arabidopsis thaliana, using a small amount of starting material (as little as 100 mg). nih.govresearchgate.net The mass spectrometer provides detailed structural information, confirming the identity of the derivatized compound. nih.gov GC-MS-based profiling is a key tool for gaining an overview of central carbon metabolism and identifying a wide range of metabolites, including sugars, amino acids, and organic acids, alongside this compound. mdpi.com

Table 2: Typical Workflow for GC/MS Analysis of this compound

Step Description Source
1. Extraction This compound is isolated from plant material (e.g., ≥100 mg) using a solvent like methanol. nih.govnih.gov
2. Derivatization The extract is derivatized with MSTFA at 60 °C to increase volatility. nih.gov
3. Sample Preparation The derivatized sample is diluted in a solvent like acetonitrile (B52724) and filtered before injection. nih.gov

| 4. GC/MS Analysis | The sample is injected into the GC-MS system for separation and detection. | nih.govresearchgate.net |

Extraction and Sample Preparation Techniques (e.g., Ultrasound-Assisted Extraction)

The efficiency of the extraction step is critical for the accurate quantification of this compound and its derivatives. Ultrasound-Assisted Extraction (UAE) has emerged as a green and efficient alternative to traditional methods. nih.govcapes.gov.br This technique utilizes high-power ultrasonic waves to generate pressure and cavitation within the solvent, which ruptures plant cell walls and facilitates the release of target molecules. mdpi.comnih.gov The primary advantages of UAE include a significant reduction in extraction time, which is crucial for preventing the degradation of unstable compounds like cyanogenic glycosides, and enhanced extraction yields. mdpi.com

An optimized UAE method for this compound derivatives from plant material involves specific parameters for sonication amplitude, duration, and solvent choice. mdpi.comnih.gov Acidified water is often used as the solvent to improve the stability of the extracted compounds. nih.gov

Table 3: Optimized Ultrasound-Assisted Extraction (UAE) Parameters

Parameter Optimized Value Source
Sonication Amplitude 80% nih.gov
Extraction Time 55 seconds nih.gov
Duty Cycle 70% nih.gov
Sample Mass 0.1 g nih.gov

| Solvent | 10 mL of acidified water (0.1% perchloric acid) | nih.gov |

Metabolomic Profiling of this compound and Related Compounds

Metabolomic profiling involves the comprehensive analysis of small-molecule metabolites in a biological system. mdpi.com Analytical platforms like GC-MS and HPLC are central to metabolomics, enabling the identification and quantification of a wide array of compounds, including this compound and its precursors like amygdalin and prunasin. mdpi.comyoutube.com

By applying these techniques, researchers can perform metabolomic profiling to understand the function of this compound in various physiological processes. researchgate.net For instance, studies have investigated how the concentration of this compound changes during different plant developmental stages or in response to external stimuli, such as defense against herbivores. nih.govresearchgate.net this compound is considered an essential secondary metabolite, and its profiling within the broader context of cyanoamino acid metabolism can reveal its role in nutrient transport, oxidative stress regulation, and plant defense mechanisms. nih.govresearchgate.net This systems-level view provides valuable insights that go beyond the simple quantification of a single compound.

Environmental Fate and Bioremediation Studies

Biodegradation of Mandelonitrile (B1675950) by Microorganisms

The microbial breakdown of this compound is a key process in its environmental fate. Various microorganisms have demonstrated the ability to utilize this compound as a source of carbon and nitrogen, transforming it into less harmful substances. This metabolic capability is central to developing bioremediation strategies for areas polluted with nitrile compounds.

The search for effective this compound-degrading microorganisms often involves an enrichment culture technique. researchgate.net This method isolates bacteria from soil or industrial effluent by cultivating them in a medium where this compound is the sole source of carbon and nitrogen. ijpab.comscielo.sa.cr

One such isolated and characterized strain is Bacillus sp. MN1. ijpab.com This bacterium was identified based on its morphological and biochemical characteristics after being isolated from soil samples using a selective enrichment process with this compound. ijpab.com The ability of the MN1 strain to utilize this compound was confirmed by observing its growth, an increase in the pH of the culture medium, and the quantification of released ammonia (B1221849). ijpab.com The change in pH from 7.2 to 8.5, which can be visualized by a color change in an indicator dye, signals the release of ammonia as the bacterium breaks down the nitrile compound. ijpab.com Research has shown that Bacillus sp. MN1 can effectively degrade this compound under specific conditions. ijpab.com Other bacterial genera known to degrade nitriles, including this compound, include Pseudomonas, Rhodococcus, Alcaligenes, and Arthrobacter. researchgate.netresearchgate.netnih.gov

Characterization of Bacillus sp. MN1 Degradation of this compound ijpab.com
ParameterFinding
Isolation SourceSoil samples
Isolation MethodSelective enrichment culture with this compound as the sole carbon and nitrogen source
Optimal Temperature30 °C
Optimal pH7.5
Degradation EfficiencyComplete degradation of 0.5% v/v this compound within five days
Key MetabolitesMandelic acid and ammonia

The microbial degradation of nitriles like this compound primarily occurs via two enzymatic pathways. nih.govnih.gov

Nitrilase Pathway : This is a direct, one-step process where a nitrilase enzyme (EC 3.5.5.1) hydrolyzes the nitrile directly to a carboxylic acid and ammonia. nih.govnih.gov In the case of this compound, the nitrilase converts it into mandelic acid and ammonia. ijpab.com This pathway is considered advantageous for bioremediation due to its simplicity and the direct formation of valuable products like mandelic acid. researchgate.netijpab.com Studies on Bacillus sp. MN1 have confirmed through enzyme assays and HPLC analysis that it follows the nitrilase pathway for this compound degradation. ijpab.com

Nitrile Hydratase and Amidase Pathway : This is a two-step pathway. First, a nitrile hydratase (EC 4.2.1.84) converts the nitrile into a corresponding amide. nih.gov Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to produce the carboxylic acid and ammonia. nih.gov

The nitrilase pathway is of significant interest for industrial and environmental applications. Nitrilases from various bacteria, such as Alcaligenes faecalis and Pseudomonas fluorescens, have been studied for their ability to hydrolyze this compound, often with high enantioselectivity, which is valuable for producing specific isomers of mandelic acid. nih.govmdpi.comcapes.gov.br

Enzymatic Degradation of this compound ijpab.comnih.gov
PathwayEnzyme(s)Intermediate ProductFinal Products
Nitrilase PathwayNitrilaseNoneMandelic acid and Ammonia
Nitrile Hydratase/Amidase PathwayNitrile Hydratase, AmidaseMandelamideMandelic acid and Ammonia

Potential Applications in Environmental Remediation of Nitrile-Contaminated Sites

The release of nitrile compounds from industrial activities, agricultural use of nitrile-based pesticides, and improper disposal of materials can lead to significant environmental contamination. researchgate.net These compounds can persist in soil, contaminate groundwater, and pose risks to ecosystems and human health. researchgate.net

Bioremediation using microorganisms that can degrade nitriles is an eco-friendly and effective strategy for managing such pollution. ijpab.comnih.gov The ability of strains like Bacillus sp. MN1 to completely break down this compound into non-toxic, and even useful, products like mandelic acid highlights the significant potential of microbial processes. ijpab.com This approach offers a method for the cleanup of sites contaminated with this compound and other related nitrile compounds. ijpab.com The use of whole-cell biocatalysts, such as Bacillus sp. or Pseudomonas sp., can be applied to treat industrial wastewater and contaminated soil, converting toxic nitriles into valuable carboxylic acids and ammonia, which can be assimilated into the natural nitrogen cycle. researchgate.netnih.gov

Mechanistic and Computational Studies

Elucidation of Enzyme Reaction Mechanisms

The enzymatic reactions involving mandelonitrile (B1675950) are primarily catalyzed by a class of enzymes known as hydroxynitrile lyases (HNLs). These enzymes facilitate the reversible cleavage of this compound into benzaldehyde (B42025) and hydrogen cyanide (HCN). researchgate.netwikipedia.orgwikipedia.org The elucidation of their reaction mechanisms is crucial for understanding their biological function and for their application as biocatalysts in industrial synthesis. researchgate.net

The mechanism for HNLs often involves key amino acid residues in the active site that act as general acids and bases. nih.govebi.ac.uk For the FAD-dependent (R)-mandelonitrile lyase from almond (Prunus dulcis), the proposed mechanism for the cleavage reaction involves a histidine residue, His497, acting as a general base. ebi.ac.ukacs.org This residue abstracts a proton from the hydroxyl group of this compound. ebi.ac.uk This proton abstraction initiates the elimination of the cyanide ion. ebi.ac.uk The resulting cyanide intermediate is then protonated by a general acid, which may also be a histidine residue, to form hydrogen cyanide. ebi.ac.uk The entire process follows an ordered Uni Bi mechanism, where the aldehyde is the first substrate to bind during the condensation reaction. ebi.ac.uk

In other HNLs, the catalytic machinery can differ. For instance, the HNL from passion fruit (Passiflora edulis), PeHNL, utilizes a catalytic dyad of His8-Asn101. nih.gov Structural analysis of PeHNL complexed with (R)-mandelonitrile reveals that the hydroxyl group of the substrate forms hydrogen bonds with His8 and Tyr30. nih.gov A short hydrogen bond between His8 and Asn101 is thought to increase the basicity of His8, enabling it to deprotonate the this compound's hydroxyl group. nih.gov The released cyanide ion then abstracts a proton from the now-protonated His8, completing the catalytic cycle where His8 acts as both a general base and a general acid. nih.gov

Similarly, HNLs from the α/β hydrolase fold family, such as the one from Hevea brasiliensis, employ a catalytic triad (B1167595) (Ser-His-Asp) where a serine residue, activated by the histidine-aspartate pair, deprotonates the cyanohydrin. acs.org These detailed mechanistic studies, combining kinetics, mutagenesis, and structural data, reveal the diverse strategies enzymes have evolved to catalyze the same fundamental reaction on this compound.

Enzyme SourceProposed Catalytic ResiduesRoleReference
Prunus dulcis (Almond)His497General Base (proton abstraction) ebi.ac.ukacs.org
Passiflora edulis (Passion Fruit)His8-Asn101Catalytic Dyad; His8 acts as general acid/base nih.gov
Hevea brasiliensis (Rubber Tree)Ser80-His236-Asp207Catalytic Triad; Ser80 acts as general base acs.org

Molecular Docking and Simulation Approaches for Ligand-Enzyme Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its enzyme's active site. nih.govnih.govyoutube.com These methods provide detailed, three-dimensional insights into binding conformations, interaction forces, and binding affinities that are often difficult to capture through experimental methods alone. nih.gov

A practical application of these techniques is demonstrated in the study of hydroxynitrile lyase from the millipede Parafontaria laminata (PlamHNL). acs.org Researchers performed molecular docking of (R)-2-chlorothis compound, a this compound derivative, into the enzyme's active site (PDB ID: 7BOW). acs.org The simulation revealed the most favorable binding conformation, which had a calculated affinity score (S) of -5.32 kcal/mol. acs.org In this docked position, the hydroxyl group of the ligand was found to form crucial hydrogen bonds with residues Arginine 58 (R58) and Lysine 138 (K138), while the nitrile group interacted with Tyrosine 124 (Y124). acs.org

These computational approaches are not only predictive but also serve as a guide for protein engineering. nih.gov By identifying key residues at the enzyme-substrate interface, researchers can create targeted mutations to enhance properties like catalytic activity or stereoselectivity. nih.gov For example, based on docking simulations, a computational structure-guided evolution approach was used on PlamHNL to improve its synthesis of (R)-2-chlorothis compound. nih.gov The resulting N85Y mutant showed significantly higher conversion and enantiomeric excess compared to the wild-type enzyme. acs.orgnih.gov Molecular dynamics (MD) simulations can further refine these models by analyzing the stability of the ligand-enzyme complex over time, providing a more dynamic picture of the binding event. nih.gov

EnzymeLigandInteracting ResiduesDocking Score (S)Reference
PlamHNL(R)-2-chlorothis compoundR58, K138, Y124-5.32 kcal/mol acs.org

X-ray Crystallography and Structural Biology of Enzymes Acting on this compound

X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional structure of proteins and their complexes with ligands. This technique has been instrumental in understanding the structural basis of how enzymes recognize and act upon this compound. scispace.com

The crystal structure of hydroxynitrile lyase from the millipede Parafontaria laminata (PlamHNL) has been solved, revealing that it belongs to the lipocalin superfamily. nih.gov Although its catalytic residues are nearly identical to those of another millipede HNL (ChuaHNL), its substrate-binding cavity is different, accounting for its unique substrate specificity. nih.gov Similarly, the crystal structure of the HNL from Passiflora edulis (PeHNL) was determined at 1.8 Å resolution. nih.gov This structure showed that PeHNL is a dimer belonging to the α+β barrel superfamily. nih.gov The co-crystal structure of PeHNL with (R)-mandelonitrile (PDB ID: 5Y02) precisely mapped the interactions in the active site, showing the substrate's hydroxyl group hydrogen-bonded to His8 and Tyr30 and the nitrile group oriented towards Glu54. nih.gov

One of the earliest and most studied HNLs is the this compound lyase from almonds (Prunus amygdalus). scispace.comnih.gov Crystallization and preliminary X-ray diffraction studies of its isoenzymes were reported, with crystals belonging to the monoclinic space group P2(1). nih.gov A native X-ray dataset was collected to 2.6 Å resolution, providing the foundation for detailed structural analysis of this FAD-containing lyase. scispace.comnih.gov These structural blueprints are invaluable, providing a static yet detailed picture of the active site architecture, the role of cofactors, and the specific interactions that govern substrate binding and catalysis. ebi.ac.uk

EnzymeSourcePDB IDResolution (Å)Space GroupReference
This compound Lyase (Isoenzyme III)Prunus amygdalus (Almond)-2.6P2(1) nih.gov
Hydroxynitrile Lyase (PeHNL)Passiflora edulis5XZT1.8- nih.gov
PeHNL-(R)-MAN ComplexPassiflora edulis5Y02-- nih.gov
Hydroxynitrile Lyase (PlamHNL)Parafontaria laminata7BOW-- acs.org

Future Research Directions and Emerging Areas

Discovery of Novel Enzymes with Enhanced Catalytic Properties

The quest for more efficient and selective synthesis of chiral molecules like mandelonitrile (B1675950) heavily relies on the discovery and engineering of enzymes, particularly hydroxynitrile lyases (HNLs). Research is increasingly focused on identifying novel HNLs from diverse biological sources, such as millipedes and plants, which may possess unique substrate specificities and superior stability. acs.org

A significant area of research involves protein engineering to enhance the catalytic properties of known enzymes. acs.org Techniques such as structure-guided directed evolution and site-saturation mutagenesis are being employed to improve reaction rates, enantioselectivity, and stability under industrial process conditions. acs.orgnih.gov For instance, a computational structure-guided approach was used on a newly discovered HNL from the millipede Parafontaria laminata (PlamHNL). By creating a mutant version, PlamHNL-N85Y, researchers significantly improved both the conversion rate and the enantiomeric excess (ee) for the synthesis of (R)-2-chlorothis compound, a derivative of this compound. acs.org

Another strategy involves copying active site residues from enzymes with desirable characteristics. Researchers successfully increased the activity of Hevea brasiliensis HNL (HbHNL) towards this compound by replacing some of its active site residues with those from an esterase (SABP2) that naturally acts on aromatic substrates. nih.gov The resulting variants showed significantly higher catalytic rates while maintaining high enantioselectivity. nih.gov

Enzyme Source/VariantEngineering ApproachKey ImprovementReference
Parafontaria laminata HNL (PlamHNL-N85Y)Structure-guided directed evolutionIncreased conversion (91%) and enantioselectivity (98.2% ee) for (R)-2-chlorothis compound synthesis. acs.org acs.org
Hevea brasiliensis HNL (HbHNL-L121Y)Active site residue replacement4.2-fold higher catalytic rate (kcat) for this compound. nih.gov nih.gov
Arabidopsis thaliana HNL (AtHNLv2)Gene synthesis of a known variantDescribed as more acid tolerant than the wild-type, which is beneficial for preventing racemization of this compound. nih.gov nih.gov

Metabolic Engineering for Optimized this compound-Related Pathways

Metabolic engineering and synthetic biology are emerging as powerful tools for the de novo biosynthesis of this compound and its derivatives, such as mandelic acid, directly from simple carbon sources like glucose. mdpi.comnih.gov This approach involves designing and constructing artificial biological systems within host microorganisms, typically Escherichia coli or yeast, to produce the target molecule. mdpi.comnih.govantheia.bio

Current research focuses on optimizing these engineered pathways to increase product titers and yields. mdpi.com This involves several strategies:

Pathway Construction: Assembling heterologous and homologous enzymes into a functional biosynthetic route. For example, a pathway for mandelic acid production in E. coli was created by overexpressing a range of enzymes, including a hydroxynitrile lyase. mdpi.comnih.gov

Enhancing Precursor Supply: Modifying the host's central metabolism to channel more carbon toward the desired biosynthetic pathway.

CRISPRi for Gene Repression: Using tools like CRISPRi to down-regulate competing metabolic pathways, thereby redirecting metabolic flux. mdpi.com

A significant challenge in the microbial production of this compound is the toxicity of the compound and its precursor, hydrogen cyanide (HCN), to the host cells. mdpi.comwikipedia.org Future research will aim to develop more robust microbial strains and process strategies to overcome this limitation. One approach is to create enzymatic cascades where the this compound produced is immediately converted into a less toxic derivative, such as mandelic acid or mandeloamide, preventing its accumulation. nih.gov The use of synthetic biology to engineer these multi-enzyme systems in a single microbial host holds great promise for creating efficient, whole-cell biocatalysts for industrial applications. nih.govnih.gov

Development of Advanced Biocatalytic Processes for Industrial Scale

Translating the enzymatic synthesis of this compound from the laboratory to an industrial scale requires the development of robust and efficient biocatalytic processes. nih.gov A key strategy in this area is enzyme immobilization, where enzymes are attached to solid supports. rsc.org This technique offers several advantages: it enhances enzyme stability, simplifies the separation of the catalyst from the reaction mixture, and allows for the reuse of the enzyme over multiple batches, thereby reducing costs. rsc.orgresearchgate.net

Researchers have successfully immobilized various HNLs on carriers like Celite, a porous diatomaceous earth material. rsc.orgmdpi.com For example, an immobilized triple variant of Granulicella tundricola HNL (GtHNL-3V) on Celite R-633 demonstrated good conversion, excellent enantioselectivity, and high stability for (R)-mandelonitrile synthesis. mdpi.com

Furthermore, the development of continuous flow reactor systems is a major focus for process intensification. rsc.orgresearchgate.net In a flow system, the substrate solution is continuously passed through a reactor containing the immobilized enzyme. numberanalytics.comnumberanalytics.com This approach can lead to significantly higher productivity compared to traditional batch processes. mdpi.comresearchgate.net Studies comparing batch and continuous flow systems for (R)-mandelonitrile synthesis have shown that the flow approach can be substantially more productive in terms of space-time-yield. mdpi.comresearchgate.net

Future research will focus on optimizing bioreactor design and operating conditions to maximize efficiency and scalability. numberanalytics.comresearchgate.netresearchgate.net This includes:

Improving mass transfer within the reactor to ensure substrates have efficient access to the immobilized enzyme. researchgate.netnumberanalytics.com

Developing novel immobilization techniques and carrier materials that further enhance enzyme stability and activity. rsc.org

Integrating one-pot, multi-enzyme cascade reactions within continuous flow systems to streamline the synthesis of this compound derivatives. rsc.orgalmacgroup.com

Process TypeEnzyme SystemSupport/MethodKey FindingReference
BatchGranulicella tundricola HNL (GtHNL-3V)Celite R-633Nearly complete conversion and >99% ee achieved; enzyme could be recycled. mdpi.comresearchgate.net mdpi.comresearchgate.net
Continuous FlowGranulicella tundricola HNL (GtHNL-3V)Celite R-633Space-time-yield increased 65-fold compared to the batch system. mdpi.com mdpi.com
Continuous FlowArabidopsis thaliana HNL (AtHNL)EziG Opal (porous glass)The continuous flow system was almost four times more productive than the batch approach. researchgate.net researchgate.net
BatchPrunus amygdalus HNL (PaHNL)ECTEOLA celluloseImmobilized enzyme used for a wide range of aldehydes. rsc.org rsc.org

Deeper Understanding of this compound's Role in Inter-organismal Interactions

This compound is a key component in the chemical defense systems of many organisms. cornell.edu In over 2,500 plant species, it exists in a stabilized form as cyanogenic glycosides, such as amygdalin (B1666031) and prunasin (B192207). wikipedia.orgwikipedia.org When plant tissue is damaged by a herbivore, these glycosides are hydrolyzed by enzymes, releasing this compound, which then rapidly decomposes into toxic hydrogen cyanide (HCN) and benzaldehyde (B42025). wikipedia.orgresearchgate.net This "cyanide bomb" serves as a potent defense mechanism against a wide range of herbivores. nih.govwikipedia.orgmdpi.com

Some insects, however, have not only evolved to tolerate these defenses but have also co-opted them for their own protection. wikipedia.org Certain millipedes and burnet moths, for example, can release hydrogen cyanide derived from this compound as a defense against their own predators. wikipedia.org

Emerging research in chemical ecology aims to unravel the complex molecular and ecological dynamics of these interactions. cornell.edu Key areas of future investigation include:

Evolutionary Arms Race: Studying the co-evolution of plant defense mechanisms involving this compound and the counter-adaptations developed by specialist herbivores. nih.gov

Signaling Pathways: Investigating the plant signaling pathways, such as those involving jasmonate hormones, that are triggered by herbivore attacks and lead to the production and transport of defensive compounds. researchgate.netmdpi.com

Microbiome Influence: Exploring how the microbiomes of both plants and herbivores may influence the metabolism and detoxification of this compound and other cyanogenic compounds. cornell.edu

Trophic Interactions: Understanding how these chemical defenses cascade through different trophic levels, for example, by attracting the natural enemies (predators or parasitoids) of the herbivores. researchgate.netwikipedia.org

A deeper comprehension of these intricate ecological roles can inform the development of novel and sustainable pest management strategies in agriculture, potentially by enhancing the natural defense mechanisms of crop plants. nih.gov

Q & A

Q. What are the recommended analytical methods for quantifying mandelonitrile in laboratory settings?

this compound quantification typically employs chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For instance, reverse-phase HPLC with UV detection at 210–230 nm is effective due to the compound’s aromatic and nitrile functional groups. Calibration curves using pure this compound standards are essential for accuracy. Method validation should include precision tests (e.g., intra-day and inter-day variability) and recovery studies .

Q. How can researchers synthesize this compound with high purity for experimental use?

A common synthesis route involves the condensation of benzaldehyde with hydrogen cyanide under alkaline conditions. To ensure purity, fractional distillation or recrystallization (using ethanol/water mixtures) is recommended. Characterization via 1^1H NMR (e.g., aromatic protons at δ 7.4–7.6 ppm and the nitrile proton at δ 4.8 ppm) and FTIR (C≡N stretch at ~2250 cm1^{-1}) is critical. Researchers should report yield, purity (≥98%), and storage conditions (e.g., inert atmosphere, −20°C) to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

this compound’s cyanogenic properties necessitate strict safety measures:

  • Use fume hoods and personal protective equipment (gloves, lab coats).
  • Avoid acidic conditions to prevent HCN release.
  • Emergency protocols for cyanide exposure (e.g., sodium thiosulfate antidote) must be accessible. Document risk assessments and Material Safety Data Sheets (MSDS) in all experimental protocols .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s enzymatic hydrolysis kinetics?

Use immobilized hydroxynitrile lyases (HNLs) in buffered systems (pH 5–7) to monitor cyanide release spectrophotometrically (λ = 580 nm via the Prussian blue method). Control variables:

  • Temperature (25–40°C) and substrate concentration (0.1–10 mM).
  • Include Michaelis-Menten parameters (KmK_m, VmaxV_{max}) and inhibition studies (e.g., product inhibition by benzaldehyde). Triplicate trials and ANOVA analysis are necessary to validate kinetic models .

Q. How can contradictory data on this compound’s stability in aqueous solutions be resolved?

Conflicting stability reports often arise from pH variations or trace metal contamination. Design a systematic study:

  • Test stability across pH 3–9 using buffers (e.g., phosphate, citrate).
  • Analyze degradation products via LC-MS to identify pathways (e.g., hydrolysis to benzaldehyde and HCN). Use accelerated stability testing (40–60°C) to extrapolate shelf-life under standard conditions .

Q. What methodologies are effective for detecting this compound in complex biological matrices?

Solid-phase extraction (SPE) with C18 cartridges followed by derivatization (e.g., with dansyl chloride) enhances detection sensitivity in blood or plant tissues. Validate the method using spike-recovery experiments (70–120% recovery) and limit of detection (LOD < 0.1 ppm). Cross-validate with alternative techniques like GC-MS to rule out matrix interference .

Q. How can computational chemistry be applied to study this compound’s reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states in cyanogenic reactions. Compare activation energies of this compound decomposition pathways under varying conditions. Validate computational results with experimental kinetic data to refine theoretical models .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing variability in this compound bioactivity assays?

For bioactivity studies (e.g., insecticidal effects), use non-linear regression to calculate LD50_{50} values. Apply Tukey’s HSD test for post-hoc comparisons of treatment groups. Report confidence intervals (95%) and effect sizes to contextualize biological significance .

Q. How should researchers address outliers in this compound quantification datasets?

Perform Grubbs’ test to identify outliers. If outliers are statistically significant, investigate experimental artifacts (e.g., instrument drift, sample contamination). Document exclusion criteria transparently and repeat affected trials .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound-related studies?

  • Publish detailed synthetic protocols (e.g., molar ratios, catalyst loading).
  • Deposit raw chromatographic data and spectral files in open-access repositories.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.